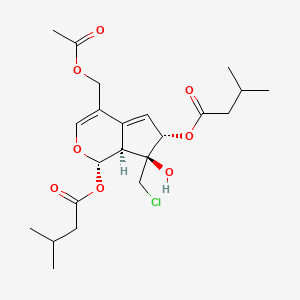

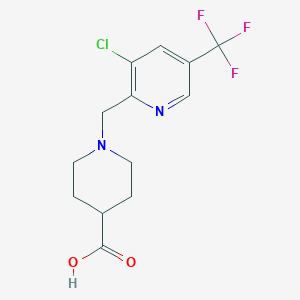

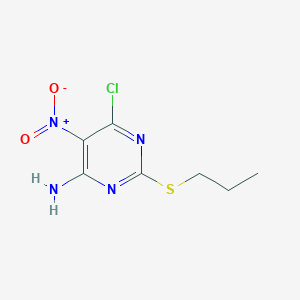

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid

Übersicht

Beschreibung

Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylpyridines has been a topic of research. For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .

Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines involves a pyridine ring with a trifluoromethyl group attached. The exact structure would depend on the specific derivative .

Chemical Reactions Analysis

Trifluoromethylpyridines participate in various chemical reactions, often serving as intermediates in the synthesis of agrochemicals and pharmaceuticals .

Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines can vary. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has a molecular weight of 199.53, and it is a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Potential

The compound has been studied for its potential in treating cancer due to its ability to inhibit Aurora kinase. Aurora kinases are a family of enzymes that play a crucial role in cell division, and their inhibition can halt the proliferation of cancer cells. This research highlights the compound's significance in developing new cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Chemical Synthesis and Functionalization

Extensive studies have focused on the chemical synthesis and functionalization of compounds structurally related to 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid. These research efforts aim at developing efficient methods for regioexhaustive functionalization, enabling the synthesis of various carboxylic acids from chloro-, bromo-, and iodo(trifluoromethyl)pyridines. Such methodologies are critical for creating molecules with potential applications in medicinal chemistry and agriculture (F. Cottet, Marc Marull, F. Mongin, D. Espinosa, M. Schlosser, 2004).

Spectroscopic Properties and Quantum Mechanical Study

The spectroscopic properties of molecules structurally similar to the compound have been investigated to understand their quantum chemical aspects better. These studies, which include FT-IR, NMR, and UV techniques alongside quantum chemical methods, provide insights into the molecule's behavior, including charge distributions, energy levels, and potential applications in materials science (P. Devi, A. Bishnoi, S. Fatma, 2020).

Insecticidal Activity

Research on compounds with structural similarities has also explored their potential insecticidal activity. These studies aim to understand how modifications in the molecule's structure, such as the addition of a pyridine ring, can influence its effectiveness against agricultural pests. This line of research is vital for developing new, more efficient insecticides with specific target activities (Dongqing Liu, Yaqing Feng, Da-Wei Liu, Shasha Zhang, 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF3N2O2/c14-10-5-9(13(15,16)17)6-18-11(10)7-19-3-1-8(2-4-19)12(20)21/h5-6,8H,1-4,7H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULLVRCVIPQZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1429399.png)

![Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B1429402.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1429404.png)